Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]- (9CI)
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Overview
Description
Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]- (9CI) is a specialized compound within the boronic acid family. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This specific compound features a boronic acid group attached to a phenyl ring, which is further substituted with a 2,4-dimethoxyphenylmethylamino carbonyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Boronic acids in general are known to form reversible covalent complexes with molecules having vicinal (1,2) or occasionally (1,3) substituted lewis base donors .
Mode of Action
Boronic Acid, [3-[[[(2,4-Dimethoxyphenyl)methyl]amino]carbonyl]phenyl]- (9CI) is likely to interact with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura (SM) coupling reaction . In this process, formally nucleophilic organic groups are transferred from boron to a transition metal .
Biochemical Pathways
Boronic acids are known to participate in the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The general properties of boronic acids suggest that they are relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The ability of boronic acids to form reversible covalent complexes with various molecules suggests that they may have diverse effects depending on the specific targets and biochemical pathways involved .
Action Environment
The suzuki–miyaura (sm) coupling reaction, in which boronic acids play a key role, is known for its exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]- (9CI) are largely defined by its boronic acid group and its unique structure. The boronic acid group is known to interact with various enzymes and proteins, particularly those involved in the Suzuki–Miyaura coupling . The nature of these interactions is largely dependent on the specific structure of the boronic acid compound .
Cellular Effects
These can include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]- (9CI) is complex and involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms are likely to be dependent on the exact structure of the boronic acid compound and the specific cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]- typically involves the following steps:
Formation of the Amino Carbonyl Intermediate: The initial step involves the reaction of 2,4-dimethoxybenzylamine with a suitable carbonyl compound to form the amino carbonyl intermediate.
Coupling with Phenylboronic Acid: The intermediate is then coupled with phenylboronic acid under conditions that facilitate the formation of the desired boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce alcohol derivatives.
Scientific Research Applications
Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]- has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with a phenyl group attached to the boronic acid moiety.
4-Formylphenylboronic Acid: Another boronic acid derivative with a formyl group attached to the phenyl ring.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position on the phenyl ring.
Uniqueness
Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]- is unique due to the presence of the 2,4-dimethoxyphenylmethylamino carbonyl group, which imparts specific chemical properties and reactivity. This makes it particularly valuable in applications requiring selective interactions with biological molecules or specific reactivity in organic synthesis.
Properties
IUPAC Name |
[3-[(2,4-dimethoxyphenyl)methylcarbamoyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BNO5/c1-22-14-7-6-12(15(9-14)23-2)10-18-16(19)11-4-3-5-13(8-11)17(20)21/h3-9,20-21H,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTASUCWONUQWHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=C(C=C(C=C2)OC)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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